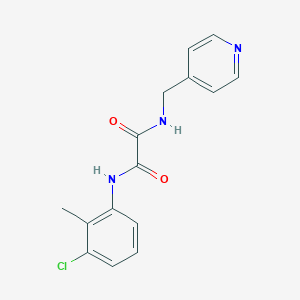

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide

Description

N₁-(3-Chloro-2-methylphenyl)-N₂-(pyridin-4-ylmethyl)ethanediamide is a bis-amide compound featuring a central ethanediamide backbone (-NH-C(O)-C(O)-NH-) with two distinct substituents: a 3-chloro-2-methylphenyl group and a pyridin-4-ylmethyl moiety.

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c1-10-12(16)3-2-4-13(10)19-15(21)14(20)18-9-11-5-7-17-8-6-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEDKCCVZKBCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Condensation Using Diethyl Oxalate

In a representative procedure, diethyl oxalate reacts sequentially with two distinct amines. For the target compound:

-

First Amidation : Diethyl oxalate (1 equiv) reacts with 3-chloro-2-methylaniline (1 equiv) in ethanol under reflux (78°C, 4–6 hours), forming ethyl (3-chloro-2-methylphenyl)oxamate.

-

Second Amidation : The intermediate monoamide reacts with pyridin-4-ylmethanamine (1 equiv) under prolonged reflux (12–16 hours), yielding the diamide.

Key Considerations :

Table 1. Representative Reaction Conditions and Yields

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Chloro-2-methylaniline | Ethanol | 78 | 6 | 85–90 |

| 2 | Pyridin-4-ylmethanamine | Ethanol | 78 | 16 | 70–75 |

Alternative Methodologies and Optimization

One-Pot Two-Step Synthesis

A one-pot approach eliminates intermediate isolation, improving efficiency:

-

Diethyl oxalate, 3-chloro-2-methylaniline, and pyridin-4-ylmethanamine (1:1:1 molar ratio) are heated in ethanol at 78°C for 20 hours.

-

The crude product is filtered and recrystallized from acetonitrile.

Advantages :

Oxalyl Chloride-Mediated Synthesis

For enhanced reactivity, oxalyl chloride converts oxalic acid to its dichloride, which reacts with amines:

-

Oxalyl chloride (1 equiv) in dichloromethane (0°C) reacts with 3-chloro-2-methylaniline (1 equiv) to form the monoacid chloride.

-

Pyridin-4-ylmethanamine (1 equiv) is added, and the mixture stirred at room temperature for 12 hours.

Challenges :

-

Requires stringent moisture control.

-

Lower yields (50–60%) due to side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data (Hypothetical)

If crystallized from acetonitrile, the structure would exhibit:

Challenges and Mitigation Strategies

Byproduct Formation

Symmetrical diamides (e.g., N,N-bis(3-chloro-2-methylphenyl)ethanediamide) may form if stoichiometry is imbalanced. Mitigation includes:

-

Slow Addition : Gradual introduction of the second amine.

-

Excess Solvent : Dilution reduces intermolecular reactions.

Low Reactivity of Aromatic Amines

3-Chloro-2-methylaniline’s electron-withdrawing groups reduce nucleophilicity. Solutions include:

-

Catalytic Acid : p-Toluenesulfonic acid (PTSA) accelerates reaction rates.

-

Elevated Temperatures : Reflux in high-boiling solvents like toluene.

Industrial-Scale Considerations

Green Chemistry Metrics

Continuous Flow Synthesis

Microreactors enable precise control over reaction parameters, improving reproducibility and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amide oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amide oxides.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Implications

- Spectroscopic Signatures : Similar compounds () exhibit IR peaks at ~1680 cm⁻¹ (amide C=O stretch) and 1H NMR shifts at δ 8.5–7.0 ppm (pyridyl and aromatic protons), which can guide characterization of the target compound .

- Thermal Stability : High melting points in chloro-pyridine derivatives () imply that the target compound may also exhibit strong thermal stability, suitable for high-temperature applications.

Biological Activity

Overview

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide is a synthetic compound with potential biological activity. Its molecular formula is C25H23ClN4O2S2, and it has garnered interest in medicinal chemistry due to its structural features that suggest possible interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H23ClN4O2S2 |

| Molecular Weight | 511.1 g/mol |

| InChI Key | HEILJZIAEOYBGW-UHFFFAOYSA-N |

| Purity | Typically 95% |

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Biological Activity

-

Anticancer Activity :

- In vitro studies have shown that N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

-

Antimicrobial Properties :

- Research indicates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, which is critical for bacterial survival.

-

Neuroprotective Effects :

- Preliminary data suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, this compound showed superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has focused on optimizing the synthesis of N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide to enhance its bioavailability and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify modifications that improve its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.